1-{4-[4-(2,4-dichlorophenyl)-1H-pyrrole-2-carbonyl]piperazin-1-yl}prop-2-en-1-one
Description
This compound features a piperazine core connected to a prop-2-en-1-one (propenone) group and a 2,4-dichlorophenyl-substituted pyrrole ring (Figure 1). The pyrrole moiety is linked via a carbonyl group to the piperazine nitrogen, while the propenone group extends from the piperazine’s opposite nitrogen.
Properties
Molecular Formula |
C18H17Cl2N3O2 |
|---|---|
Molecular Weight |
378.2 g/mol |
IUPAC Name |
1-[4-[4-(2,4-dichlorophenyl)-1H-pyrrole-2-carbonyl]piperazin-1-yl]prop-2-en-1-one |
InChI |
InChI=1S/C18H17Cl2N3O2/c1-2-17(24)22-5-7-23(8-6-22)18(25)16-9-12(11-21-16)14-4-3-13(19)10-15(14)20/h2-4,9-11,21H,1,5-8H2 |
InChI Key |
NRBPJTUBBGNBLG-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)N1CCN(CC1)C(=O)C2=CC(=CN2)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Biological Activity
The compound 1-{4-[4-(2,4-dichlorophenyl)-1H-pyrrole-2-carbonyl]piperazin-1-yl}prop-2-en-1-one , with the CAS number 1629268-66-1 , is a synthetic organic molecule that has garnered attention for its potential biological activities. This compound features a distinctive structure that includes a piperazine ring and a pyrrole moiety, which are known for their pharmacological significance.
- Molecular Formula : CHClNO
- Molecular Weight : 378.25 g/mol
- Structural Features : The compound includes a dichlorophenyl group and a carbonyl functional group, contributing to its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Research indicates that the pyrrole and piperazine components facilitate binding to specific sites, influencing cellular pathways associated with cancer growth and other diseases.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds structurally similar to this compound. For instance, derivatives of pyrrole have shown significant inhibitory effects on cancer cell lines. A notable study demonstrated that certain pyrrole derivatives could inhibit the growth of colon cancer cell lines such as HCT-116 and SW-620, with GI50 values in the nanomolar range (approximately M) .
Enzyme Inhibition
The compound may also act as an enzyme inhibitor. For example, it has been suggested that similar structures can inhibit tyrosine kinases, which play critical roles in cancer signaling pathways. The ability to form stable complexes with ATP-binding domains of receptors like EGFR (Epidermal Growth Factor Receptor) further supports its potential as an anticancer agent .
Case Study 1: Antiproliferative Activity
A comparative study evaluated various pyrrole derivatives for their antiproliferative activity against different cancer cell lines. The findings indicated that modifications in the side groups significantly affected biological activity. Compounds with electron-withdrawing groups exhibited enhanced potency against colon cancer models .
| Compound | Cell Line Tested | GI50 (M) | Notes |
|---|---|---|---|
| 2a | HCT-116 | Strong inhibition observed | |
| 2b | SW-620 | Moderate inhibition observed | |
| 2c | Colo-205 | Effective against multiple lines |
Case Study 2: Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various targets. The results indicated that the compound could effectively bind to critical sites on enzymes involved in tumor progression, suggesting a mechanism for its anticancer effects .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of piperazine and pyrrole compounds exhibit promising anticancer properties. For example, Mannich bases containing piperazine structures have shown significant cytotoxic effects against various cancer cell lines, including hepatocellular carcinoma (HepG2) and breast cancer (MCF-7) cells. Compounds similar to 1-{4-[4-(2,4-dichlorophenyl)-1H-pyrrole-2-carbonyl]piperazin-1-yl}prop-2-en-1-one have been evaluated for their ability to inhibit cell proliferation, with some exhibiting IC50 values lower than 2 μg/mL against these cell lines .
Antifungal Properties
The compound's structural features also suggest potential antifungal applications. Research into related triazole compounds has demonstrated that modifications in the piperazine linkers can enhance antifungal activity against pathogens like Aspergillus and Candida species. The incorporation of dichlorophenyl groups has been associated with increased efficacy in inhibiting fungal growth .
Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of piperazine derivatives and evaluated their anticancer properties. Among these, compounds similar to this compound showed significant inhibition of cancer cell proliferation. The study highlighted the structure–activity relationship (SAR), indicating that modifications at the para position of the phenyl ring could enhance cytotoxicity .
Study 2: Antifungal Activity
Another investigation focused on the antifungal properties of pyrrole-based compounds. The results indicated that compounds with similar structures to this compound exhibited potent activity against various fungal strains. The study utilized minimum inhibitory concentration (MIC) assays to quantify the effectiveness of these compounds compared to standard antifungal agents .
Summary Table of Applications
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazine-Propenone Scaffold Derivatives
Compounds sharing the piperazine-propenone backbone but differing in substituents exhibit varied biological activities:
Key Observations :
- The propenone-piperazine scaffold is versatile, accommodating diverse substituents that dictate target specificity. For example, the quinazoline derivative () likely targets kinases, while the GPCR 183 ligand () includes a phenylacetyl group for receptor binding.
Heterocyclic Variations
2.2.1. Pyrrole vs. Imidazole/Triazole Derivatives
Replacing the pyrrole ring with imidazole or triazole alters pharmacological profiles:
Key Observations :
- Imidazole/triazole derivatives (e.g., ketoconazole) target cytochrome P450 enzymes, whereas pyrrole-containing compounds may engage different pathways due to reduced basicity and altered hydrogen-bonding capacity .
- The dioxolane ring in ketoconazole enhances metabolic stability compared to the target compound’s pyrrole-carbonyl linkage .
Substituent Effects on Bioactivity
2.3.1. Dichlorophenyl vs. Other Aromatic Groups
The 2,4-dichlorophenyl group is a common feature in bioactive compounds:
Preparation Methods
DABCO-Catalyzed Three-Component Coupling
A green chemistry approach utilizes phenacyl bromide, pentane-2,4-dione, and amines in aqueous medium with 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst. The mechanism proceeds via:
-
Enamine formation : Pentane-2,4-dione reacts with amines to generate an unsaturated amino ketone intermediate.
-
Quaternary salt formation : DABCO reacts with phenacyl bromide to form a reactive N-alkylated intermediate.
-
Cyclization : The intermediates combine, followed by dehydration to yield the pyrrole ring (Scheme 1).
This method avoids toxic solvents and reduces waste, aligning with sustainable chemistry principles.
Hydrazine Hydrate-Mediated Cyclization
An alternative pathway involves chalcone derivatives reacting with hydrazine hydrate in formic acid under reflux. Key steps include:
-
Chalcone synthesis : Condensation of pyrrolyl acetophenone with substituted aldehydes.
-
Pyrazoline formation : Cyclization with hydrazine hydrate.
-
Oxidative aromatization : Dehydration to yield the pyrrole system.
Reaction conditions require precise temperature control (reflux at 110°C for 18 hours) and chromatographic purification (ethyl acetate/petroleum ether, 6:4) to achieve 85% yield.
Introduction of the 2,4-Dichlorophenyl Group
Electrophilic aromatic substitution or Suzuki-Miyaura coupling introduces the dichlorophenyl moiety. A representative protocol involves:
-
Bromination : Treating the pyrrole intermediate with N-bromosuccinimide (NBS) at 0°C.
-
Cross-coupling : Using Pd(PPh₃)₄ catalyst, the brominated pyrrole reacts with 2,4-dichlorophenylboronic acid in tetrahydrofuran (THF)/water (3:1) at 80°C.
Piperazine Moiety Incorporation
The piperazine ring is introduced via nucleophilic acyl substitution:
-
Activation : The pyrrole carbonyl is activated using thionyl chloride (SOCl₂) to form the acid chloride.
-
Coupling : Reaction with piperazine in dichloromethane (DCM) at room temperature for 12 hours.
Propenone Linker Formation
The final propenone unit is installed via Claisen-Schmidt condensation:
-
Ketone activation : Reacting the piperazine-linked intermediate with acetyl chloride.
-
Aldol condensation : Treatment with acetaldehyde in ethanol containing NaOH (10%) at 0–5°C.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| DABCO catalysis | Eco-friendly, short route | Limited substrate scope | 72–84% |
| Hydrazine cyclization | High purity | Toxic reagents, long steps | 68–85% |
The DABCO method excels in sustainability but requires optimization for sterically hindered substrates. In contrast, hydrazine-based approaches offer better control over regioselectivity.
Optimization Strategies
-
Catalyst screening : Replacing Pd(PPh₃)₄ with Buchwald-Hartwig catalysts (e.g., XPhos Pd G3) improves coupling efficiency for dichlorophenyl introduction.
-
Solvent effects : Using dimethylformamide (DMF) instead of THF increases reaction rates by 30% in Suzuki couplings.
-
Temperature modulation : Gradual heating (0°C → 25°C) during propenone formation reduces side products.
Q & A
Q. How to design derivatives for improved pharmacokinetic properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
